methyl 4-iodo-5-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

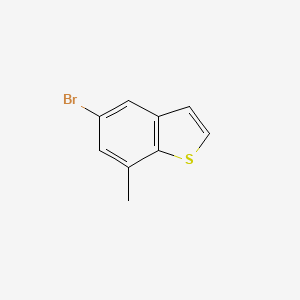

“Methyl 4-iodo-5-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7IO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives, including “methyl 4-iodo-5-methylthiophene-2-carboxylate”, has been a topic of interest in recent scientific literature . Various methods have been employed, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “methyl 4-iodo-5-methylthiophene-2-carboxylate” is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains a carboxylate group attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives, including “methyl 4-iodo-5-methylthiophene-2-carboxylate”, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions . Additionally, they can undergo sequential reactions with lithiated alkoxyallenes and isothiocyanates to produce 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .Physical And Chemical Properties Analysis

“Methyl 4-iodo-5-methylthiophene-2-carboxylate” is a solid compound . Its molecular weight is 282.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.将来の方向性

Thiophene derivatives, including “methyl 4-iodo-5-methylthiophene-2-carboxylate”, continue to be a subject of interest in scientific research due to their potential biological activities and applications in material science . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-iodo-5-methylthiophene-2-carboxylate involves the introduction of an iodine atom and a methylthio group onto a thiophene ring, followed by carboxylation and esterification reactions.", "Starting Materials": [ "Thiophene", "Methyl iodide", "Sodium hydride", "Sodium methoxide", "Carbon dioxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Thiophene is treated with methyl iodide and sodium hydride to introduce a methylthio group onto the thiophene ring.", "The resulting product is then reacted with sodium methoxide and iodine to introduce an iodine atom onto the thiophene ring.", "The iodinated product is then treated with carbon dioxide and methanol to introduce a carboxylate group onto the thiophene ring.", "Finally, the carboxylated product is esterified with methanol and diethyl ether to yield methyl 4-iodo-5-methylthiophene-2-carboxylate." ] } | |

CAS番号 |

945391-64-0 |

製品名 |

methyl 4-iodo-5-methylthiophene-2-carboxylate |

分子式 |

C7H7IO2S |

分子量 |

282.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。